molecular formula C7H9N3O3S B1384162 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid CAS No. 63916-09-6

3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid

Cat. No.: B1384162
CAS No.: 63916-09-6
M. Wt: 215.23 g/mol
InChI Key: AVUZNCBNWOIPHH-UHFFFAOYSA-N
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Description

3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an amino group at the 4-position and a keto group at the 6-position of the pyrimidin ring, as well as a thioether linkage to a propanoic acid moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrimidinone derivative and a suitable thiol-containing compound.

  • Reaction Conditions: The reaction is usually carried out under acidic or neutral conditions, often using a catalyst to facilitate the formation of the thioether bond.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or batch processes, with careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the thioether group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions may target the keto group, converting it to a hydroxyl group.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Various alkylating agents or acylating agents can be used to introduce different substituents at the amino group.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial activities. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • 4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL derivatives: These compounds share the core pyrimidinone structure but differ in their substituents.

  • Thioether-containing acids: Other acids with thioether linkages but different core structures.

Biological Activity

3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H9N3O3SC_7H_9N_3O_3S and features a pyrimidine ring linked to a propanoic acid moiety through a thioether bond. This structural arrangement suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine core : Utilizing starting materials such as thiourea and appropriate aldehydes.
  • Thioether formation : Reaction with propanoic acid derivatives to introduce the thio group.
  • Purification : Techniques such as chromatography are employed to achieve high purity and yield.

Enzyme Inhibition

Preliminary studies indicate that this compound exhibits significant enzyme inhibitory activity. Notably:

  • Target Enzymes : It has shown potential as an inhibitor of enzymes involved in inflammatory pathways and cancer progression. This inhibition may occur through competitive binding to active sites or allosteric modulation.

Antitumor Activity

Research has demonstrated that this compound can inhibit the growth of various tumor cell lines. For instance:

  • Cell Line Studies : In vitro tests have shown that concentrations as low as 10 µM can significantly reduce proliferation rates in human leukemia cell lines (CCRF-CEM) .

Immunomodulatory Effects

The compound also appears to modulate immune responses:

  • Cytokine Production : It has been observed to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating potential for use in autoimmune disorders .

Case Studies

StudyFindings
In vitro Antitumor Activity Demonstrated inhibition of tumor cell proliferation at concentrations lower than 10 µM in CCRF-CEM cells .
Immunomodulatory Effects Showed suppression of TNF-α production, suggesting application in inflammatory diseases .
Enzyme Inhibition Profiles Indicated potential as an enzyme inhibitor affecting pathways related to inflammation and cancer .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, hypotheses include:

  • Binding Affinity : The compound's ability to bind selectively to target enzymes or receptors may lead to altered signaling pathways.
  • Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.

Properties

IUPAC Name

3-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c8-4-3-5(11)10-7(9-4)14-2-1-6(12)13/h3H,1-2H2,(H,12,13)(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUZNCBNWOIPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)SCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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